3-Fluoro-4-(3-methoxyphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Another method involves the Friedel-Crafts acylation reaction, where an acyl group is introduced to the aromatic ring. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, and is typically carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura coupling reaction is often preferred due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or bases as catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Fluoro-4-(3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. The methoxy group may also influence its pharmacokinetic properties, such as absorption and metabolism .
Comparison with Similar Compounds
3-Fluoro-4-(3-methoxyphenyl)phenol can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyphenol: This compound lacks the additional phenyl group, which may affect its reactivity and applications.
4-Fluoro-3-methoxyphenol: The position of the fluorine and methoxy groups is reversed, leading to different chemical and biological properties.
3-Fluoro-4-(4-methoxyphenyl)phenol: Similar to this compound but with the methoxy group on the para position of the second phenyl ring.
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGBMDJWDHREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684154 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-63-0 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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